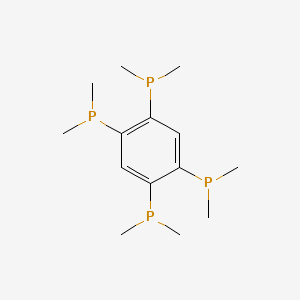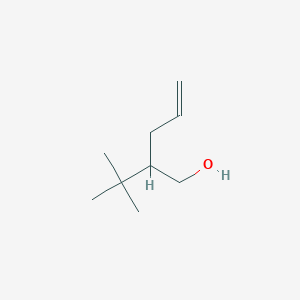![molecular formula C20H14O2S2 B14267312 (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] CAS No. 180286-04-8](/img/structure/B14267312.png)
(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] is an organic compound characterized by the presence of two sulfanylphenyl groups attached to a 1,3-phenylene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] typically involves the reaction of 1,3-dibromobenzene with 4-mercaptobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions: (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
作用機序
The mechanism of action of (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] involves its interaction with specific molecular targets. The sulfanyl groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
- (1,4-Phenylene)bis[(4-sulfanylphenyl)methanone]
- (1,2-Phenylene)bis[(4-sulfanylphenyl)methanone]
- (1,3-Phenylene)bis[(4-methylphenyl)methanone]
Comparison: (1,3-Phenylene)bis[(4-sulfanylphenyl)methanone] is unique due to the specific positioning of the sulfanyl groups on the phenylene core. This positioning influences its chemical reactivity and physical properties, making it distinct from its isomers and analogs. For example, the 1,3-phenylene core provides a different spatial arrangement compared to the 1,4- or 1,2-phenylene cores, affecting the compound’s overall stability and reactivity.
特性
CAS番号 |
180286-04-8 |
|---|---|
分子式 |
C20H14O2S2 |
分子量 |
350.5 g/mol |
IUPAC名 |
[3-(4-sulfanylbenzoyl)phenyl]-(4-sulfanylphenyl)methanone |
InChI |
InChI=1S/C20H14O2S2/c21-19(13-4-8-17(23)9-5-13)15-2-1-3-16(12-15)20(22)14-6-10-18(24)11-7-14/h1-12,23-24H |
InChIキー |
NODYUVKUUJALOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)S)C(=O)C3=CC=C(C=C3)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


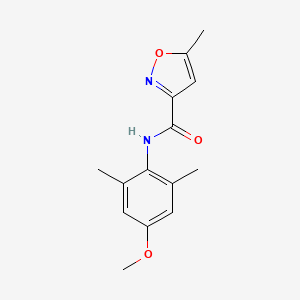
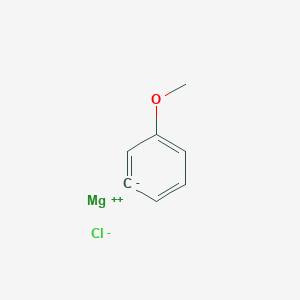
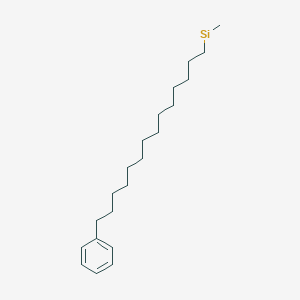
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)

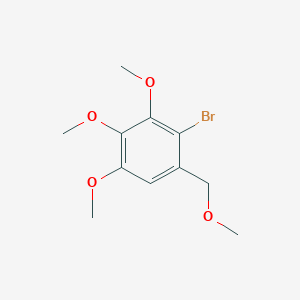

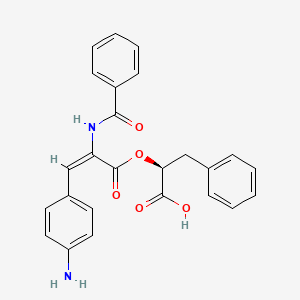
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)
